molecular formula C23H23N3O3S B11044727 3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11044727
M. Wt: 421.5 g/mol
InChI Key: VHPWTDMOZUVRCA-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: is a complex organic compound belonging to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups attached to a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • 3,5-BIS-(4-METHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
  • 2-(4-METHOXYSTYRYL)-4,6-BIS(TRICHLOROMETHYL)-1,3,5-TRIAZINE

Comparison: Compared to similar compounds, 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE exhibits unique structural features that contribute to its distinct chemical and biological properties. For instance, the presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-3-29-18-9-7-17(8-10-18)25-14-26-22(27)12-20(21(13-24)23(26)30-15-25)16-5-4-6-19(11-16)28-2/h4-11,20H,3,12,14-15H2,1-2H3

InChI Key

VHPWTDMOZUVRCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

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